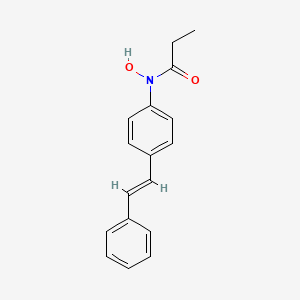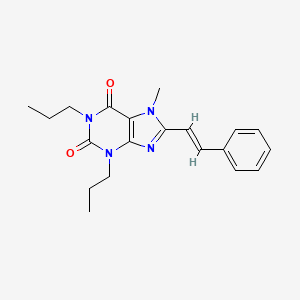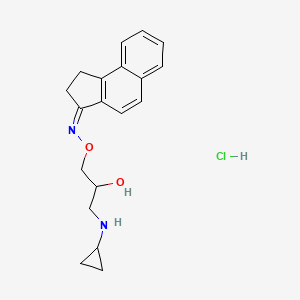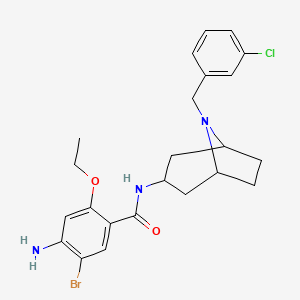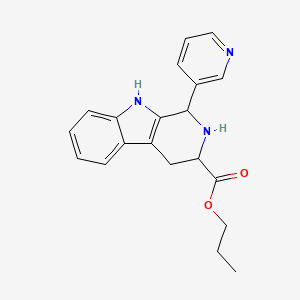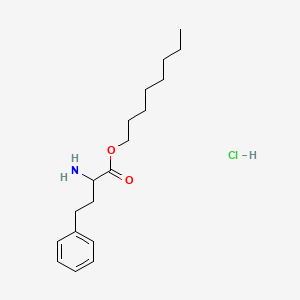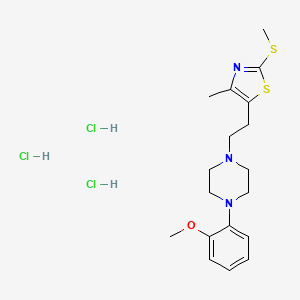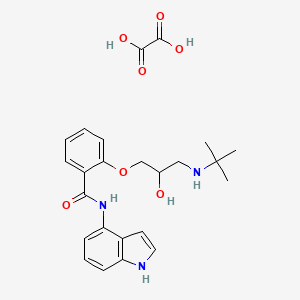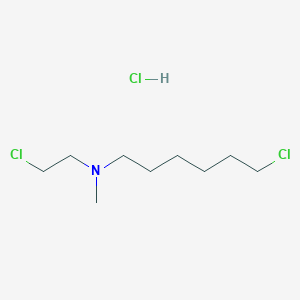
N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its molecular structure, which includes a chloroethyl group and a methyl group attached to a hexylamine backbone. It is often used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride typically involves the reaction of N-methylhexylamine with 2-chloroethyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the pure hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using techniques such as distillation, crystallization, or extraction. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in substitution reactions, typically under mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce N-oxides.
科学的研究の応用
N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Research into its potential therapeutic applications, such as in the development of anticancer agents or other pharmaceuticals, is ongoing.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride involves its ability to interact with biological molecules, such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to cross-linking or alkylation. This can result in the inhibition of DNA replication and transcription, ultimately affecting cell function and viability. The compound’s molecular targets and pathways are still under investigation, but its ability to modify biological macromolecules is a key aspect of its activity.
類似化合物との比較
N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride can be compared with other similar compounds, such as:
N-(2-Chloroethyl)-N-nitrosoureas: These compounds are known for their ability to release nitric oxide and have been studied for their anticancer activity.
This compound is unique in its specific structure and reactivity, making it valuable for various research and industrial applications.
特性
CAS番号 |
6427-15-2 |
|---|---|
分子式 |
C9H20Cl3N |
分子量 |
248.6 g/mol |
IUPAC名 |
6-chloro-N-(2-chloroethyl)-N-methylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19Cl2N.ClH/c1-12(9-7-11)8-5-3-2-4-6-10;/h2-9H2,1H3;1H |
InChIキー |
FKVWNULNZWCHHI-UHFFFAOYSA-N |
正規SMILES |
CN(CCCCCCCl)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



